3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride
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Overview
Description
3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is a specialized organic compound characterized by the presence of a fluorine atom and a boronic acid derivative. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of 3-fluorobenzoyl chloride with a boronic acid derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative followed by its conversion to the benzoyl chloride derivative. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced boronic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and are conducted in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Reduced boronic acids or boronic esters.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical assays and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride exerts its effects involves its reactivity with various biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.
Molecular Targets and Pathways:
Enzymes: The compound can target serine/threonine kinases and cysteine proteases.
Pathways: It may affect signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
4-Carboxy-2-fluorophenylboronic acid pinacol ester
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is unique due to its specific structural features, including the presence of both fluorine and boronic acid moieties. This combination imparts distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)-3-fluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClFO3/c11-9(13)6-1-2-7(8(12)5-6)10-14-3-4-15-10/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSVXECIJWDMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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